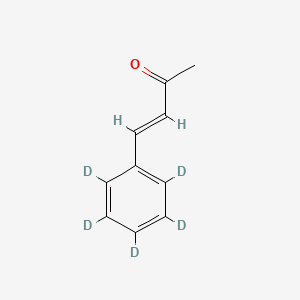

4-(Phenyl-d5)-3-buten-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of phenyl-d5 compounds also depends on the specific compound. For example, Pyrimethanil-d5 (phenyl-d5) has an empirical formula of C12D5H8N3 and a molecular weight of 204.28 .Chemical Reactions Analysis

The chemical dynamics of phenyl-d5 compounds can be complex. For instance, the reaction of D5-phenyl radical with phenylacetylene has been studied, contributing to the understanding of complex formation and scattering dynamics in chemical processes.Physical And Chemical Properties Analysis

Phenyl-d5 compounds have physical and chemical properties that are similar to their non-labeled counterparts. For example, Pyrimethanil-d5 (phenyl-d5) has a molecular weight of 204.28 and is used as an analytical standard .Scientific Research Applications

Vibrational Spectroscopy Studies : 4-(Phenyl-d5)-3-buten-2-one and its analogues have been extensively studied in vibrational spectroscopy. Research has focused on understanding the molecular structure and vibrational frequencies using techniques like Fourier transform infrared and Raman spectroscopy, as well as density functional theoretical and ab initio calculations (Raissi et al., 2006), (Tayyari et al., 2013).

Selective Hydrogenation Studies : This compound has been studied in the context of selective hydrogenation reactions. For instance, it was used to investigate the selective hydrogenation of trans-4-phenyl-3-butene-2-one to unsaturated alcohol over Ru/γ-Al2O3 modified catalysts (Liu et al., 2008).

Reaction Mechanism Studies : The reaction mechanisms involving this compound have been a subject of study, particularly in the formation of polycyclic aromatic hydrocarbons (PAHs) and their partially hydrogenated counterparts in combustion and interstellar chemistry (Kaiser et al., 2012).

NMR and Raman Spectroscopic Studies : The role of this compound in zinc electroplating was elucidated through NMR and Raman spectroscopic studies, providing insights into the solvation and molecular interactions in electroplating baths (Gama-González et al., 2012).

Studies in Organic Synthesis : The compound has been used in synthesizing various organic materials, such as extended π-conjugated chromophores, highlighting its role in the development of new organic compounds with potential applications in materials science (Antony et al., 2019).

Electrochemical Conversion Studies : Its use in the electrocatalytic hydrogenation of related compounds, such as 4-(4-hydroxyphenyl)buten-2-one, has been explored, demonstrating its role in electrochemical conversion processes (Bryan & Grimshaw, 1997).

Catalysis and Chemical Modification : It has been involved in studies of catalysis, such as Rh(I)-catalyzed β-alkylation, revealing its importance in developing new catalytic processes (Jun et al., 2002).

Metabolic Engineering Applications : The compound has been referenced in the context of metabolic engineering for the production of biofuels and platform chemicals (George et al., 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(E)-4-(2,3,4,5,6-pentadeuteriophenyl)but-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+/i2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHOZHOGCMHOBV-XLKVIOBLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B1140517.png)

![methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate](/img/structure/B1140518.png)

![Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate](/img/structure/B1140528.png)